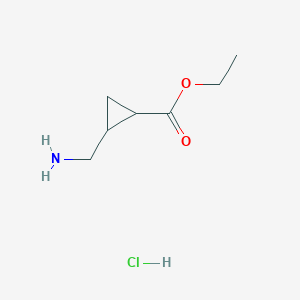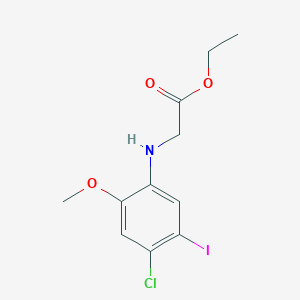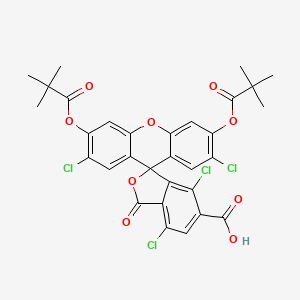
5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde
説明
5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as DMAN and is a derivative of nicotinaldehyde. DMAN has become a popular research tool in the field of neuroscience due to its ability to act as a fluorescent probe for detecting and measuring the levels of reactive oxygen species (ROS) in living cells.
作用機序
DMAN works by reacting with 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde to produce a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The compound has a unique chemical structure that allows it to selectively react with this compound, making it highly sensitive and specific. DMAN has been shown to detect various this compound species, including hydrogen peroxide, superoxide, and hydroxyl radicals.
Biochemical and Physiological Effects
DMAN has been shown to have minimal biochemical and physiological effects on living cells, making it an ideal research tool. The compound has been shown to be non-toxic and non-cytotoxic at concentrations commonly used in research experiments. DMAN has also been shown to have minimal interference with other biological processes, making it an ideal research tool for studying this compound-related diseases.
実験室実験の利点と制限
DMAN has several advantages for lab experiments, including its high sensitivity and specificity for detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels, its non-toxic and non-cytotoxic nature, and its minimal interference with other biological processes. However, DMAN also has some limitations, including its limited ability to detect this compound in certain cellular compartments and its potential for photobleaching.
将来の方向性
There are several future directions for research on DMAN, including its use in studying the role of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. DMAN can also be used to study the effects of various drugs and compounds on this compound levels in living cells. Additionally, future research can focus on improving the sensitivity and specificity of DMAN for detecting this compound in living cells and expanding its ability to detect this compound in different cellular compartments.
科学的研究の応用
DMAN has been extensively used in scientific research as a fluorescent probe for detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels in living cells. This compound are highly reactive molecules that play a critical role in various physiological and pathological processes. The overproduction of this compound can lead to oxidative stress, which is associated with several diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. DMAN has been shown to be highly sensitive and selective in detecting this compound levels in living cells, making it an ideal research tool for studying oxidative stress-related diseases.
特性
IUPAC Name |
5-[4-(dimethylamino)piperidin-1-yl]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-3-5-16(6-4-12)13-7-11(10-17)8-14-9-13/h7-10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVNOILUJORNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Triethylamine 3-((Z)-2-((E)-2-(2-(diphenylamino)-3-((E)-2-(5-methoxy-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)vinyl)cyclopent-2-en-1-ylidene)ethylidene)](/img/structure/B1408613.png)
![triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B1408614.png)




![tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1408621.png)


![2-Fluoro-4-methoxybenzo[d]thiazole](/img/structure/B1408625.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester](/img/structure/B1408627.png)
